molecular formula C26H30N6O3 B1664245 A-740003 CAS No. 861393-28-4

A-740003

货号 B1664245
CAS 编号: 861393-28-4
分子量: 474.6 g/mol
InChI 键: PUHSRMSFDASMAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-740003 is a highly potent, selective, and competitive antagonist of the P2X7 purinegic receptor . It does not affect other P2 receptors even at 10 µM concentrations .


Molecular Structure Analysis

The molecular formula of A-740003 is C26H30N6O3 . Its average mass is 474.555 Da and its monoisotopic mass is 474.237946 Da .


Physical And Chemical Properties Analysis

A-740003 is a solid substance . It has a molecular weight of 474.55 . It is insoluble in water but soluble in DMSO and ethanol with gentle warming and ultrasonic .

科学研究应用

P2X7 Receptor Antagonism and Neuropathic Pain

A-740003 has been identified as a potent and selective antagonist of P2X7 receptors. Research shows that it effectively reduces neuropathic pain in rats. This is significant because P2X7 receptors are associated with inflammatory responses and nociceptive sensitivity. The antagonist properties of A-740003 result in antinociception, especially in models of neuropathic and inflammatory pain, without impairing motor performance at analgesic doses (Honore et al., 2006).

Potential in Neuroinflammation Imaging

A-740003 shows promise for imaging neuroinflammation in neurodegenerative diseases. It acts as a highly affine and selective P2X7 receptor antagonist. The development of radiotracers like [¹¹C]A-740003 for positron emission tomography (PET) imaging could aid in diagnosing and tracking neuroinflammation, as P2X7 receptors are upregulated in activated microglia. However, challenges remain in understanding its limited brain uptake (Janssen et al., 2014).

Contributions to Compound Synthesis

Research into cyanoguanidine-piperazine P2X7 antagonists, inspired by A-740003, has led to the development of new compounds with potent activity at human and rat P2X7 receptors. This signifies A-740003's influence on advancing the synthesis of novel compounds for targeting these receptors (Morytko et al., 2008).

安全和危害

A-740003 is toxic if swallowed and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers A-740003 has been cited in several publications. For example, it has been used in research on cell death , molecular basis diseases , and biological psychiatry . It has also been used in veterinary research and purinergic signaling .

属性

IUPAC Name

N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHSRMSFDASMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)/N=C(\NC#N)/NC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601339571
Record name N-[1-[[(Cyanoamino)(5-quinolinylimino)methyl]amino]-2,2-dimethylpropyl]-3,4-dimethoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601339571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11351968

CAS RN

861393-28-4
Record name N-[1-[[(Cyanoamino)(5-quinolinylimino)methyl]amino]-2,2-dimethylpropyl]-3,4-dimethoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601339571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-740003
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-740003
Reactant of Route 2
A-740003
Reactant of Route 3
A-740003
Reactant of Route 4
A-740003
Reactant of Route 5
A-740003
Reactant of Route 6
A-740003

Citations

For This Compound
731
Citations
P Honore, D Donnelly-Roberts, MT Namovic… - … of Pharmacology and …, 2006 - ASPET
… of A-740003 produced dose-dependent antinociception in a spinal nerve ligation model (ED 50 = 19 mg/kg ip) in the rat. A-740003 … In addition, A-740003 effectively reduced thermal …
Number of citations: 470 jpet.aspetjournals.org
Z Xiao, M Xu, L Lan, K Xu, YR Zhang - Molecular Pain, 2022 - ncbi.nlm.nih.gov
… +1 mg A-740003 and LPS+10 mg A-740003 groups reached the highest value point 60 min after the A-740003 was administered, thus the HWTs of rats in LPS+10 mg A-740003 group …
Number of citations: 2 www.ncbi.nlm.nih.gov
B Janssen, DJ Vugts, U Funke… - Journal of Labelled …, 2014 - Wiley Online Library
… A-740003 is considered to be a promising compound for developing a PET radiotracer for imaging of neuroinflammation. A-740003 … racemic [ 11 C]A-740003 was synthesised to enable …
B Zhang, P Zhang, T Li, Y Cao, T Chen, C Chen… - Neuroscience, 2023 - Elsevier
… with P2X7R antagonist A-740003 and strengthened with P2X7R … less severe when treated with A-740003 and were more obvious … frequency of sIPSCs, A-740003 decrease frequency of …
Number of citations: 1 www.sciencedirect.com
Y HUANG, Q ZHONG, LI Tingting… - Chinese Journal of …, 2021 - pesquisa.bvsalud.org
… A-740003 0.5 μg/0.5 μl was injected into bilateral mPFC for 3 consecutive days starting from the 14th day in SP and NP+ P groups, and DMSO 0.5 μl was injected instead of A-740003 in …
Number of citations: 0 pesquisa.bvsalud.org
J Yin, S You, H Liu, L Chen, C Zhang, H Hu, M Xue… - Respiratory …, 2017 - Springer
… For pharmacological P2X 7 R inhibition, we applied A-740003, which is a competitive antagonist of P2X 7 R and is more potent and selective than any other antagonist with fewer …
Number of citations: 32 link.springer.com
P Li, Q Zhang, Z Xiao, S Yu, Y Yan, Y Qin - Molecular pain, 2018 - journals.sagepub.com
… The intra-vlPAG injection of A-740003 pretreatment partly but significantly antagonized the … , China), and A-740003 was obtained from Sigma-Aldrich. A-740003 was dissolved in NS …
Number of citations: 23 journals.sagepub.com
RC Campos, GM Parfitt, CE Polese, R Coutinho-Silva… - Neuroscience, 2014 - Elsevier
… treated with a single bilateral hippocampal infusion of either A-740003 (1, 10 or 100 μM), … the effect of the selective P2X7R antagonist, A-740003, on the acquisition, consolidation and …
Number of citations: 22 www.sciencedirect.com
Y Sawai, Y Suzuki, M Asagiri, S Hida… - … of Physiology-Cell …, 2023 - journals.physiology.org
… Pre-incubation of BMDMs with 319 the selective P2X7 receptor blocker, A-740003 (10 µM), specifically inhibited the 2nd phase 320 (maintained) of the [Ca2+]cyt increase (Vehicle: 0.85…
Number of citations: 3 journals.physiology.org
RC Allsopp, S Dayl, AB Dayel, R Schmid… - Molecular pharmacology, 2018 - ASPET
P2X7 receptor (P2X7R) activation requires ∼100-fold higher concentrations of ATP than other P2X receptor (P2XR) subtypes. Such high levels are found during cellular stress, and …
Number of citations: 26 molpharm.aspetjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。